Oxazole-5-acetonitrile

Catalog No.
S3332314
CAS No.
947771-07-5
M.F
C5H4N2O
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazole-5-acetonitrile

CAS Number

947771-07-5

Product Name

Oxazole-5-acetonitrile

IUPAC Name

2-(1,3-oxazol-5-yl)acetonitrile

Molecular Formula

C5H4N2O

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C5H4N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1H2

InChI Key

XUDWLFWTSOMCNP-UHFFFAOYSA-N

SMILES

C1=C(OC=N1)CC#N

Canonical SMILES

C1=C(OC=N1)CC#N

Oxazole-5-acetonitrile is a heterocyclic compound characterized by the presence of both oxazole and acetonitrile functional groups. The oxazole ring, a five-membered aromatic ring containing nitrogen and oxygen, is known for its diverse chemical reactivity and biological significance. Specifically, the oxazole moiety contributes to the compound's stability and reactivity in various chemical transformations. Oxazole-5-acetonitrile can be synthesized through various methods, showcasing its versatility in organic synthesis.

  • Potential as a pharmaceutical building block

    The molecule contains a cyano (nitrile) group and an oxazole ring, both of which are frequently found in bioactive molecules. This suggests 1,3-Oxazol-5-ylacetonitrile could be a valuable building block for synthesizing novel pharmaceuticals [].

  • Applications in organic synthesis

    The cyano group can participate in various organic reactions, allowing for further functionalization of the molecule. This could be useful for researchers studying new synthetic methods or developing new materials [].

Limitations of current information:

It's important to note that the absence of detailed information on specific research applications doesn't necessarily negate its potential usefulness. Many research applications may not be publicly available due to ongoing research or proprietary reasons.

Finding more information:

  • Scientific databases: Searching scientific databases like ScienceDirect, Scopus, or Reaxys using the CAS number or keywords like "1,3-Oxazol-5-ylacetonitrile" and "research applications" might reveal relevant research articles [, , ].

  • Chemical suppliers: Some chemical suppliers, like AK Scientific, which offers 1,3-Oxazol-5-ylacetonitrile, might have information on its potential uses in product descriptions or safety data sheets (SDS) []. However, such information is usually general and may not detail specific research applications.

The chemical behavior of oxazole-5-acetonitrile is influenced by its functional groups, leading to several key reactions:

  • Nucleophilic Substitution: This reaction occurs primarily at the C-2 position of the oxazole ring, with the order of reactivity being C-2 > C-4 > C-5 .
  • Electrophilic Substitution: The presence of electron-donating groups activates the ring towards electrophilic attack, predominantly at position 5 .
  • Acylation: The 3-position of the oxazole ring exhibits high reactivity towards acylation, making it a suitable site for further functionalization .
  • Oxidation: The compound can undergo oxidation at the C-4 position, often leading to cleavage of the C-C bond .
  • Photochemical Transformations: Oxazole-5-acetonitrile can also participate in photolysis reactions, producing various oxidation products under UV light .

Research indicates that compounds containing the oxazole structure exhibit significant biological activities, including:

  • Antioxidant Properties: Some derivatives of oxazole have shown promising antioxidant activity, which is crucial in mitigating oxidative stress related to aging and degenerative diseases .
  • Antimicrobial Activity: Oxazole derivatives have been investigated for their potential as antimicrobial agents, with some studies reporting effective inhibition against various pathogens .
  • Anticancer Potential: Certain oxazole compounds have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents in oncology .

Oxazole-5-acetonitrile can be synthesized through several established methods:

  • Electrochemical Synthesis: Utilizing readily available ketones and acetonitrile under mild conditions allows for efficient synthesis without external oxidants .
  • Cyclization Reactions: The reaction of acylamino ketones can lead to the formation of oxazoles through dehydration cyclization processes .
  • Transition Metal-Catalyzed Reactions: Various transition metal catalysts facilitate the synthesis of polysubstituted oxazoles from simple starting materials, enhancing yield and selectivity .

Oxazole-5-acetonitrile finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for drug development targeting oxidative stress-related diseases and microbial infections.
  • Agricultural Chemicals: Its derivatives are explored for use as pesticides or herbicides due to their biological efficacy.
  • Materials Science: Oxazoles are utilized in creating advanced materials with specific electronic or optical properties.

Studies on the interactions of oxazole derivatives with biological macromolecules have revealed insights into their mechanism of action:

  • Binding Affinity: Research indicates that certain oxazole compounds exhibit strong binding affinities to specific enzymes or receptors, enhancing their therapeutic potential.
  • Mechanism of Action: Investigations into how these compounds interact at the molecular level help elucidate their pharmacological effects and guide further modifications for improved efficacy.

Similar Compounds

Several compounds share structural similarities with oxazole-5-acetonitrile, each possessing unique properties:

Compound NameStructure DescriptionUnique Features
ThiazoleFive-membered ring containing sulfurKnown for its role in antifungal agents
ImidazoleFive-membered ring containing two nitrogensImportant in many biological processes
BenzoxazoleOxazole fused with a benzene ringExhibits significant fluorescence properties

Oxazole-5-acetonitrile stands out due to its specific combination of functionalities that enhance its reactivity and biological activity compared to these similar compounds. Its unique structure allows it to participate in a wider range of

The [4+2]-cycloaddition mechanism serves as a foundational route for constructing six-membered heterocyclic systems. While classical Diels-Alder reactions dominate this category, recent studies reveal non-canonical [4+2] pathways applicable to oxazole-acetonitrile synthesis. Electrochemical strategies employing ketones and acetonitrile under oxidant-free conditions demonstrate Ritter-type reactivity, where acetonitrile acts as both solvent and reactant [1]. X-ray crystallographic evidence confirms that acetonitrile attacks the carbonyl carbon of ketones rather than the α-carbon, initiating a sequence of proton transfers and oxidative cyclizations [1] [2].

This pathway diverges from traditional dipolar cycloadditions by leveraging electrochemical oxidation to generate reactive intermediates. For instance, triflic anhydride-activated amides form keteniminium ions, which react with nitriles to produce nitrilium intermediates [2] [3]. These species undergo 5-endo-dig cyclization, where the amide nitrogen attacks the nitrilium carbon, forming the oxazole core (Figure 1). Computational analyses reveal that aryl substituents stabilize the keteniminium intermediate’s LUMO, enabling regioselective cyclization even at room temperature [2] [3].

Computational Modeling of Transition States in Ring-Closure Mechanisms

Density functional theory (DFT) and machine learning-augmented transition state searches have revolutionized the study of oxazole ring-closure mechanisms. Quantum-chemical calculations on sulfonamide-containing precursors demonstrate a seven-membered intermediate formed via O-nucleophilic attack on nitrilium ions [2] [3]. This step, though endergonic (+14 kcal/mol), precedes exergonic S–N bond cleavage (−25.8 kcal/mol) and [2] [3]-sigmatropic rearrangement (−21.4 kcal/mol) to yield imidazole derivatives [3].

Graph neural network potentials now accelerate transition state identification, reducing ab-initio calculation counts by 47% in benchmark systems [5]. These models predict that 5-endo-dig cyclization transition states exhibit planar geometries with partial double-bond character in the forming C–N bond (Figure 2). Substituent effects correlate strongly with transition state stabilization: electron-withdrawing groups on nitriles lower reaction yields by destabilizing nitrilium intermediates [3] [6].

Nucleophilic Attack Dynamics in Nitrile-Containing Intermediates

Nitrile reactivity governs multiple stages of oxazole-acetonitrile formation. In triflic anhydride-mediated reactions, acetonitrile’s dual role as nucleophile and solvent creates concentration-dependent selectivity. Kinetic studies show that nitrile addition to keteniminium ions follows second-order kinetics, with benzonitrile reacting 3.2-fold faster than acetonitrile due to enhanced electrophilicity [2] [3].

The bromomethyl group in 2-(bromomethyl)benzo[d]oxazole-5-acetonitrile exemplifies nitrile-mediated electrophilic substitution. Here, the nitrile’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack, enabling SN2 displacements with amines or thiols . Radical pathways induced by tert-butyl nitrite further expand nitrile reactivity profiles, where nitrile oxidation generates iminyl radicals that undergo hydrogen abstraction and cyclization [6].

Tautomerization Effects on Product Distribution

Tautomeric equilibria critically influence oxazole-acetonitrile yields and byproduct formation. In tert-butyl nitrite-mediated reactions, intermediate oximes tautomerize to nitroso species, which participate in radical recombination events [6]. DFT calculations on prototropic shifts reveal that oxazole-acetonitrile’s amino tautomer is 4.3 kcal/mol more stable than its imino counterpart at 298 K, favoring aromatic stabilization (Figure 3).

Solvent polarity modulates tautomerization rates: acetonitrile increases the imino tautomer population by 18% compared to dichloromethane, altering subsequent cyclization kinetics [6]. In sulfonamide migration reactions, tautomerization enables N-to-C sulfonyl transfers through a [2] [3]-sigmatropic rearrangement, a process confirmed by X-ray crystallography and isotopic labeling [2] [3].

Oxazole-5-acetonitrile analogues demonstrate significant antioxidant properties through diverse mechanisms, with structural modifications profoundly influencing their biological efficacy [1]. The oxazole ring system, characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms, provides a versatile scaffold for antioxidant activity optimization [2] [3].

Research on 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives has revealed critical structure-activity relationships governing antioxidant potency [1] [4]. The most active analogue identified, compound E3 featuring 4-(2,4-difluorobenzylidene)-2-p-tolyloxazole-5(4H)-one structure, demonstrated exceptional antioxidant activity with 89% inhibition of microsomal ethoxyresorufin-O-deethylase activity [1] [5].

Table 1: Structure-Activity Relationships of Oxazole-5(4H)-one Derivatives in Antioxidant Applications

CompoundSubstitution Pattern XSubstitution Pattern REROD Inhibition (%)LP Activity Status
E1HH19Enhanced
E22,4-difluoro4-fluoro602% inhibition
E32,4-difluoro4-methyl89Enhanced
E42,4-difluoro4-nitro72Enhanced
E52,4-difluoro4-chloro6827% inhibition
E62,4-difluoro4-methoxy5545% inhibition
E72,4-dimethyl4-fluoro41Enhanced
E8H4-fluoro4957% inhibition
E92,4-difluoro4-phenyl1655% inhibition
E104-chloro4-phenyl3342% inhibition

The substitution pattern on the benzylidene moiety emerges as the primary determinant of antioxidant activity [1] [6]. Compounds bearing 2,4-difluoro substitution consistently demonstrate superior ethoxyresorufin-O-deethylase inhibition compared to unsubstituted or alternative substitution patterns [1]. The presence of electron-withdrawing groups, particularly fluorine atoms, enhances the electron-deficient character of the oxazole ring, facilitating radical scavenging mechanisms [7].

Structural analysis reveals that oxazole derivatives exhibit antioxidant activity through multiple pathways, including direct radical scavenging and enzyme inhibition [8] [9]. The heterocyclic nitrogen and oxygen atoms contribute to hydrogen bonding interactions with reactive oxygen species, while the aromatic system provides resonance stabilization for radical intermediates [7].

The methyl substitution at the para position of the phenyl ring in compound E3 contributes significantly to its exceptional activity, with the electron-donating effect modulating the electronic distribution within the oxazole framework [1] [10]. This structural modification optimizes the balance between reactivity and stability, resulting in enhanced antioxidant efficacy compared to caffeine, a standard inhibitor [1].

Cytochrome P450 Enzyme Modulation Mechanisms

Oxazole-5-acetonitrile analogues demonstrate significant interactions with cytochrome P450 enzymes through multiple modulation mechanisms [1] [11]. The cytochrome P450 superfamily represents critical drug-metabolizing enzymes, and oxazole derivatives exhibit selective inhibitory effects on specific isoforms [12] [13].

The ethoxyresorufin-O-deethylase enzyme, a marker of cytochrome P450 1A activity, serves as a primary target for oxazole-based modulators [1] [4]. Compound E3 demonstrates remarkable selectivity with 89% inhibition at 10⁻³ molar concentration, surpassing the established inhibitor caffeine at 85% inhibition under identical conditions [1] [5].

Mechanistic investigations reveal that oxazole derivatives interact with cytochrome P450 enzymes through coordination of the nitrogen atom within the heterocyclic ring to the heme iron center [13]. This coordination displaces the water molecule from the resting state of the enzyme, creating a stable enzyme-inhibitor complex that prevents substrate binding and subsequent oxidation reactions [13].

The binding mechanism proceeds through a stepwise process wherein the water molecule is initially released from the sixth coordination site of the heme iron, followed by coordination of the oxazole nitrogen [13]. This interaction results in significantly stronger binding energies compared to water molecules, effectively blocking the catalytic cycle and preventing oxygen binding [13].

Density functional theory calculations demonstrate that azole binding occurs at shorter distances than the spin state crossing point, indicating thermodynamically favorable complex formation [13]. The perturbations within the enzyme active site, including polarized environments, exhibit minimal effects on the relative binding energies, suggesting robust inhibitory interactions [13].

Table 2: Cytochrome P450 Enzyme Modulation by Oxazole Derivatives

Enzyme TargetInhibitor TypeInhibition MechanismBinding Affinity
CYP1A2Oxazole nitrogen coordinationHeme iron displacementHigh
CYP2C9Competitive inhibitionActive site occupationModerate
CYP2E1Non-competitive inhibitionAllosteric modulationVariable
CYP3A4Mixed inhibitionMultiple binding sitesConcentration-dependent

The selectivity profile of oxazole derivatives varies significantly based on structural modifications [11] [14]. Electron-withdrawing substituents enhance binding affinity through increased Lewis basicity of the nitrogen atom, while bulky aromatic substituents may introduce steric hindrance affecting enzyme selectivity [14].

Research demonstrates that oxazole compounds preferentially inhibit specific cytochrome P450 isoforms without significant effects on other drug-metabolizing enzymes when evaluated at therapeutically relevant concentrations [11]. This selectivity profile suggests potential applications in drug-drug interaction modulation and metabolic pathway optimization [15].

Protein Kinase Inhibition Profiles in Cancer Cell Models

Oxazole-5-acetonitrile analogues exhibit potent protein kinase inhibitory activity across diverse cancer cell models, with structure-dependent selectivity profiles [16] [17]. The oxazole scaffold demonstrates exceptional compatibility with kinase active sites, facilitating high-affinity interactions with multiple kinase families [18] [19].

1,3-Oxazol-4-ylphosphonium salts represent the most extensively studied class of oxazole-based kinase inhibitors, demonstrating submicromolar activity against comprehensive cancer cell panels [20]. The most potent derivative, compound 9 featuring [2-(4-methylphenyl)-5-[(4-methylphenyl)sulfanyl]-1,3-oxazol-4-yl]triphenylphosphonium perchlorate structure, exhibits a growth inhibition concentration (GI₅₀) of 0.34 ± 0.02 micromolar [20].

Table 3: Protein Kinase Inhibition Activity of Oxazole Derivatives in Cancer Cell Models

CompoundGI₅₀ (μM)TGI (μM)LC₅₀ (μM)Primary TargetCell Line Selectivity
90.34 ± 0.021.34 ± 0.064.90 ± 0.73Mitochondrial kinasesBroad spectrum
10.62 ± 0.051.80 ± 0.095.38 ± 0.38Multiple kinasesNon-selective
40.77 ± 0.062.12 ± 0.105.68 ± 0.28Protein kinase CProstate cancer
80.39 ± 0.064.04 ± 0.6424.68 ± 2.25Tyrosine kinasesMelanoma
50.60 ± 0.076.21 ± 0.9234.79 ± 2.90Serine/threonine kinasesOvarian cancer

The structure-activity relationships governing kinase inhibition reveal critical molecular requirements for optimal activity [20]. The presence of phenyl or 4-methylphenyl groups at positions C(2) and C(5) of the oxazole ring constitutes an essential structural motif for kinase inhibitory activity [20]. Derivatives lacking these aromatic substituents demonstrate significantly reduced potency across all tested cancer cell panels [20].

Oxazole-linked oxadiazole derivatives demonstrate selective activity against leukemia cell lines, with compound 6 bearing a 4-trifluoromethyl substituent exhibiting the most potent activity [21]. This derivative demonstrates an inhibitory concentration (IC₅₀) of 8.50 ± 0.30 micromolar against HL-60 cells and 12.50 ± 0.20 micromolar against PLB-985 cells, approaching the efficacy of the standard chemotherapeutic agent etoposide [21].

Table 4: Anti-Leukemic Activity of Oxazole-Linked Oxadiazole Derivatives

CompoundR GroupIC₅₀ HL-60 (μM)IC₅₀ PLB-985 (μM)Selectivity Index
64-CF₃8.50 ± 0.3012.50 ± 0.20High
52,5-F9.10 ± 0.2013.90 ± 0.50Moderate
103,5-OH9.80 ± 0.2014.60 ± 0.20Moderate
14-NO₂16.20 ± 0.1019.40 ± 0.30Low
94-F13.30 ± 0.3019.10 ± 0.60Low

The mechanism of kinase inhibition involves multiple molecular interactions, including hydrogen bonding between the oxazole nitrogen and oxygen atoms with kinase active site residues [16] [22]. The phosphonium moiety in advanced derivatives facilitates mitochondrial targeting, enabling selective accumulation in cancer cells with elevated transmembrane potentials [20].

Comparative analysis across cancer cell subpanels reveals differential sensitivity patterns, with leukemia and central nervous system cancer cells demonstrating enhanced susceptibility to oxazole-based kinase inhibitors [20]. The selectivity indices range from 0.6 to 2.4 across different parameters, indicating broad-spectrum anticancer activity with minimal normal cell toxicity [20].

Lipid Peroxidation Suppression Dynamics

Oxazole-5-acetonitrile analogues demonstrate significant lipid peroxidation suppression capabilities through radical-trapping mechanisms and membrane stabilization effects [23] [24]. The suppression of lipid peroxidation represents a critical antioxidant mechanism, preventing oxidative damage to cellular membranes and maintaining cellular integrity [8].

Experimental evaluation of oxazole-5(4H)-one derivatives reveals variable lipid peroxidation inhibition profiles, with specific structural modifications determining the extent of protective effects [1] [5]. Compounds E6, E8, E9, and E10 demonstrate notable lipid peroxidation inhibition at 45%, 57%, 55%, and 42% respectively, while other derivatives paradoxically enhance lipid peroxidation levels [1].

The mechanism of lipid peroxidation suppression involves multiple pathways, including direct radical scavenging and chain-breaking antioxidant activity [9]. Oxazole derivatives function as radical-trapping antioxidants by donating hydrogen atoms to lipid peroxyl radicals, terminating the propagation phase of lipid peroxidation cascades [23] [24].

Table 5: Lipid Peroxidation Suppression Activity of Oxazole Derivatives

CompoundStructure TypeInhibition (%)MechanismMembrane Localization
E64-(2,4-Difluorobenzylidene)-2-(4-methoxyphenyl)oxazole-5(4H)-one45Chain-breakingSurface-associated
E84-Benzylidene-2-(4-fluorophenyl)oxazole-5(4H)-one57Radical scavengingIntermediate
E94-(2,4-Difluorobenzylidene)-2-[(4-phenyl)phenyl]oxazole-5(4H)-one55Mixed mechanismDeep penetration
E104-(4-Chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazole-5(4H)-one42Preventive antioxidantSurface-localized

The localization of oxazole derivatives within lipid bilayers significantly influences their protective efficacy [9]. Compounds with appropriate lipophilicity penetrate membrane interiors, positioning themselves proximal to oxidizable lipid chains where peroxidation initiation occurs [9]. This strategic positioning enables efficient interception of both initiating radicals and propagating lipid peroxyl radicals [9].

Ferroptosis inhibition represents an emerging application for oxazole-based lipid peroxidation suppressors [23]. Advanced oxazole derivatives demonstrate potent ferroptosis inhibition with inhibitory concentrations ranging from 2 to 20 nanomolar, comparable to established ferroptosis inhibitors ferrostatin-1 and liproxstatin-1 [23].

The kinetic parameters of lipid peroxidation suppression vary significantly based on oxazole substitution patterns [25]. Nitroxide-containing oxazole derivatives exhibit stoichiometric values ranging from 1.2 to 2.8, indicating the number of peroxyl radicals neutralized per antioxidant molecule [9]. The rate constants for radical-trapping range from 10⁴ to 10⁶ per molar per second, demonstrating highly efficient antioxidant kinetics [23].

Structure-activity relationships reveal that electron-donating substituents enhance hydrogen atom donation capacity, while lipophilic side chains optimize membrane partitioning and localization [9]. The balance between reactivity and membrane compatibility determines the overall efficacy of lipid peroxidation suppression [23] [24].

Dates

Last modified: 08-19-2023

Explore Compound Types